![molecular formula C11H19N5O B2896407 N-((1-环己基-1H-四唑-5-基)甲基)丙酰胺 CAS No. 921143-76-2](/img/structure/B2896407.png)
N-((1-环己基-1H-四唑-5-基)甲基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide” is a chemical compound with the molecular formula C11H19N5O . It is a derivative of tetrazole, a class of heterocyclic compounds that have been widely used in medicinal chemistry and drug design .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions . For instance, a one-step reaction was reported to obtain a similar compound, N,N′-bis((1H-tetrazol-5-yl)methyl)nitramide (BTMNA), in >90% yield .Molecular Structure Analysis
The molecular structure of “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide” includes a cyclohexyl group, a tetrazolyl group, and a propionamide group . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide” would depend on its molecular structure. For instance, its solubility, melting point, and boiling point would be influenced by the presence of the cyclohexyl, tetrazolyl, and propionamide groups .科学研究应用
杂环衍生物合成
研究探索了杂环衍生物的合成,包括四氢呋喃、二氧戊环、恶唑啉、二氢吡啶酮和四氢吡啶二酮衍生物,使用氧化羰基化条件下的催化反应。这些方法提供了一条合成复杂分子的途径,这些分子可能与 N-((1-环己基-1H-四唑-5-基)甲基)丙酰胺和类似化合物有关,展示了它们在创造新药剂和材料中的重要性 (Bacchi 等人,2005)。
受阻四肽的溶液相合成
使用 Bts 保护的氨基酸酰氯的受阻 N-甲基化四肽的溶液相合成证明了有效的偶联和甲基化步骤。这种方法强调通过萃取进行纯化,可能适用于与 N-((1-环己基-1H-四唑-5-基)甲基)丙酰胺相关的复杂肽的合成,表明其与药物发现和开发的相关性 (Vedejs & Kongkittingam,2000)。
σ 受体配体的类似物
对类似物 σ 受体配体 PB28 的研究,其中包括与 N-((1-环己基-1H-四唑-5-基)甲基)丙酰胺相似的结构基序,突出了用极性官能团修饰亚甲基以降低亲脂性的重要性。这项研究对于开发肿瘤学中的新治疗和诊断工具至关重要,证明了 N-((1-环己基-1H-四唑-5-基)甲基)丙酰胺及其类似物的潜在医学应用 (Abate 等人,2011)。
合成和抗惊厥活性
对 omega-(1H-咪唑-1-基)-N-苯乙酰胺和丙酰胺衍生物的抗惊厥活性的研究提供了对与 N-((1-环己基-1H-四唑-5-基)甲基)丙酰胺结构相关的化合物的药理潜力的见解。这项研究强调了结构修饰在增强生物活性中的重要性,这可以为未来的药物设计工作提供信息 (Soyer 等人,2004)。
未来方向
The future directions for the study of “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide” could include further exploration of its synthesis, chemical reactions, and potential applications in medicinal chemistry . Additionally, its physical and chemical properties could be studied in more detail, and safety assessments could be conducted to determine its potential hazards.
属性
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-2-11(17)12-8-10-13-14-15-16(10)9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTCYGYWBZRMEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NN=NN1C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。